2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Overview
Description
2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a heterocyclic compound with a complex structure that includes a pyrrolo[3,4-f]isoindole core substituted with two 3-chlorophenyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves the following steps:
Starting Material Preparation: The synthesis begins with pyromellitic dianhydride, which is treated with potassium cyanate in dimethylformamide (DMF) under reflux conditions to form pyromellitic diimide.
Formation of Diethyl Ester: The pyromellitic diimide is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate.
Hydrazide Formation: The diethyl ester is treated with excess hydrazine hydrate (80%) to produce 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: This compound has similar structural features but differs in the position of the chlorine substituents.
2,6-bis(4-amino-3,5-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: This compound contains additional amino groups, which may confer different chemical and biological properties.
Uniqueness
2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is unique due to the specific positioning of the 3-chlorophenyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10Cl2N2O4/c23-11-3-1-5-13(7-11)25-19(27)15-9-17-18(10-16(15)20(25)28)22(30)26(21(17)29)14-6-2-4-12(24)8-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODOFHUORIHCBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288961 | |
Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-73-9 | |
Record name | NSC58281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.